DMT-dT Phosphoramidite-13C10,15N2

Stable Isotope Labeling Oligonucleotide Synthesis Quality Control

Unlabeled phosphoramidites produce oligonucleotides indistinguishable from endogenous DNA in MS, precluding absolute quantification. Deuterated analogs suffer H/D exchange, causing retention time shifts. DMT-dT Phosphoramidite-13C10,15N2 resolves these via non-exchangeable 13C/15N labels: • Guaranteed co-elution with analytes for accurate matrix effect compensation • 12 Da mass shift enables distinct MS signal for precise IDMS quantification • Supports uniform isotope-labeled internal standards for PK/TK, adductomics, and NMR For research use only. Ships ambient globally.

Molecular Formula C40H49N4O8P
Molecular Weight 756.7 g/mol
Cat. No. B12397773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dT Phosphoramidite-13C10,15N2
Molecular FormulaC40H49N4O8P
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1/i5+1,24+1,25+1,26+1,29+1,35+1,36+1,37+1,38+1,39+1,42+1,43+1
InChIKeyUNOTXUFIWPRZJX-WMQNDIMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dT Phosphoramidite-13C10,15N2 Overview


DMT-dT Phosphoramidite-13C10,15N2 (CAS 2483830-17-5) is a 13C and 15N dual-labeled thymidine phosphoramidite building block used in solid-phase DNA oligonucleotide synthesis . It contains a 5'-dimethoxytrityl (DMT) protecting group, a cyanoethyl (CE) phosphite protecting group, and ten 13C atoms and two 15N atoms incorporated into the thymidine nucleoside moiety . This compound enables the production of uniformly isotope-labeled DNA oligonucleotides that serve as precise internal standards for quantitative mass spectrometry (LC-MS/GC-MS) and as probes for NMR structural studies .

Solid-phase DNA synthesis building block for uniformly 13C/15N-labeled oligonucleotides
Designed for use as precise internal standards in LC-MS/MS and isotope dilution workflows
Supports heteronuclear NMR structural studies of DNA and DNA-protein complexes

DMT-dT Phosphoramidite-13C10,15N2: Why Substitutes Fail


Standard unlabeled DMT-dT phosphoramidite (CAS 98796-51-1) is indistinguishable from endogenous oligonucleotides in mass spectrometry, rendering it useless as an internal standard for absolute quantification . While deuterium-labeled alternatives (e.g., DMT-dT Phosphoramidite-d11) exist, they suffer from hydrogen-deuterium exchange in protic LC mobile phases, leading to retention time shifts and inaccurate quantitation due to differential matrix effect compensation [1]. In contrast, 13C and 15N isotopes are incorporated into the molecular backbone and are chemically non-exchangeable, ensuring co-elution with the analyte and superior quantitative accuracy .

Unlabeled analog
Standard DMT-dT phosphoramidite is indistinguishable from endogenous oligonucleotides in MS, therefore cannot serve as an internal standard for absolute quantification.
Deuterated options
Deuterium-labeled alternatives may undergo hydrogen-deuterium exchange in protic LC mobile phases, which can alter retention time and compromise matrix-effect compensation accuracy compared to 13C/15N-labeled analogs.
Non-exchangeable label
13C and 15N isotopes are integrated into the molecular backbone and remain chemically non-exchangeable; this structural stability supports co-elution and consistent quantitative response across different matrix conditions.

DMT-dT Phosphoramidite-13C10,15N2: Differentiation Evidence


Isotopic Enrichment and Purity

DMT-dT Phosphoramidite-13C10,15N2 is supplied with certified isotopic enrichment of 98 atom % for 13C and 98 atom % for 15N, and a chemical purity of 95% . This contrasts with unlabeled DMT-dT Phosphoramidite, which typically has a purity of >98% but lacks any isotopic enrichment, providing no mass shift for MS detection .

Isotopic enrichment
Data to verify
98 atom % 13C; 98 atom % 15N
Supports minimal spectral overlap with endogenous analytes in isotope dilution workflows.
Vendor certificate of analysis; independent verification recommended.
Stable Isotope Labeling Oligonucleotide Synthesis Quality Control

Quantification Accuracy: 13C/15N vs. Deuterium

A systematic head-to-head comparison demonstrated that a deuterated internal standard (2H7) produced urinary biomarker concentrations on average 59.2% lower than those generated with a 13C-labeled internal standard [1]. Spike accuracy assessment revealed a -38.4% negative bias for the deuterated IS, whereas the 13C-labeled IS showed no significant bias [1].

13C/15N vs. deuterium
Head-to-head
Deuterated IS: -38.4% bias; 13C-IS: no significant bias reported
Reports indicate 13C/15N labeling can avoid the negative bias observed with deuterated internal standards in specific LC-ESI-MS/MS matrices.
Urinary biomarker matrix; class-level inference may require confirmation in oligonucleotide workflows.
Quantitative Bioanalysis LC-MS/MS Internal Standard Selection

Mass Shift for Unambiguous Detection

The incorporation of ten 13C and two 15N atoms increases the molecular weight of DMT-dT Phosphoramidite from 744.81 Da (unlabeled) to 756.73 Da (labeled) . This +11.92 Da mass shift ensures baseline separation from the endogenous M0 isotopologue in MS analysis, preventing ion suppression overlap and enabling accurate isotope dilution quantitation [1].

Mass shift
Reported
+11.92 Da (approx. +12 Da) over unlabeled
A mass shift ≥3 Da is often required to minimize isotopic cross-talk; the observed 12 Da supports baseline resolution in triple quadrupole MS.
Calculated from molecular formula; experimental verification in target instrument setup is advised.
Mass Spectrometry Isotope Dilution Oligonucleotide Analysis

IDMS for Absolute Quantification

Stable isotope-labeled compounds like DMT-dT Phosphoramidite-13C10,15N2 are essential for Isotope Dilution Mass Spectrometry (IDMS), the reference method for absolute quantification [1]. Research demonstrates that dual-labeled nucleoside standards (13C, 15N2) enable effective and accurate detection of nucleoside drugs and their metabolites, significantly improving method stability .

IDMS capability
Class-level inference
Enables isotope dilution MS (IDMS) with co-eluting labeled internal standard
Dual 13C/15N labeling facilitates IDMS-based absolute quantification of oligonucleotides in complex research matrices.
Method transfer to specific oligonucleotide analyte requires validation of synthesis efficiency and isotopic purity.
Isotope Dilution Mass Spectrometry Oligonucleotide Therapeutics Bioanalysis

NMR Resolution with Dual Labeling

13C and 15N labeling of oligonucleotides is indispensable for high-resolution NMR studies of nucleic acid structures, drug binding, and protein interactions . While 15N labeling alone aids in monitoring base-pairing and ligand interactions, dual 13C/15N labeling provides complementary information on the sugar-phosphate backbone conformation and base moieties, respectively .

NMR resolution
Class-level inference
Dual labeling provides both backbone (13C) and base (15N) conformational information
May support complete resonance assignment and structural studies of DNA-ligand complexes at atomic resolution.
NMR sensitivity depends on field strength and oligonucleotide length; experimental optimization is expected.
NMR Spectroscopy Oligonucleotide Structure DNA-Protein Interactions

DMT-dT Phosphoramidite-13C10,15N2 Applications


Internal Standards for Oligonucleotide Bioanalysis

DMT-dT Phosphoramidite-13C10,15N2 is used as a building block in solid-phase DNA synthesis to generate uniformly 13C/15N-labeled oligonucleotides that serve as internal standards in LC-MS/MS bioanalytical methods. These standards compensate for matrix effects and ion suppression, enabling accurate quantification of antisense oligonucleotides, siRNA, and aptamers in plasma and tissue homogenates. This application is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies required for regulatory submission [1].

NMR of DNA and DNA-Protein Complexes

The dual 13C/15N labeling enables multidimensional heteronuclear NMR experiments (e.g., 13C-edited NOESY, 15N-HSQC) for complete resonance assignment of DNA oligonucleotides up to ~30-40 nucleotides in length. This facilitates the study of DNA conformation, dynamics, and interactions with proteins, small molecules, or metal ions at atomic resolution. The non-exchangeable nature of 13C and 15N isotopes ensures stable isotopic labeling throughout the experiment .

IDMS for DNA Adduct Quantification

13C/15N-labeled thymidine phosphoramidite enables the synthesis of isotopically labeled internal standards for the absolute quantification of DNA adducts (e.g., oxidative damage markers, alkylation products) via IDMS. The 12 Da mass shift ensures chromatographic co-elution with the analyte while providing a distinct MS signal, allowing for precise and matrix-independent quantification in complex biological matrices such as urine, cell lysates, and tissue DNA hydrolysates [2].

Metabolic Tracing of Nucleoside Analogs

When incorporated into synthetic oligonucleotides or nucleoside analogs, the 13C and 15N labels allow tracking of metabolic fate using LC-MS. This approach distinguishes exogenously administered compounds from endogenous pools and enables quantification of metabolites, providing insights into drug metabolism, bioavailability, and mechanism of action without the use of radioactive isotopes .

Application
Selection Property
Validation Focus
Oligonucleotide bioanalysis
Co-eluting 13C/15N-labeled internal standard
Matrix-effect correction and MS ion suppression in research matrices
NMR of DNA complexes
Non-exchangeable dual isotope labeling
Complete resonance assignment and structural dynamics of DNA-ligand interactions
DNA adduct quantification
12 Da mass shift for IDMS
Absolute quantification of DNA lesions in tissue hydrolysates and cell lysates
Nucleoside analog tracing
Stable isotope metabolic label
Metabolite identification and exposure profiling in in vitro and in vivo research models

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